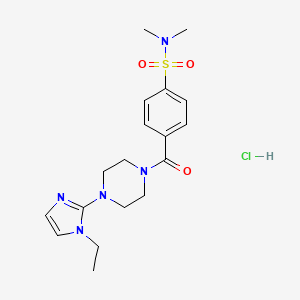
4-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride is a useful research compound. Its molecular formula is C18H26ClN5O3S and its molecular weight is 427.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR), drawing from diverse research studies and patents.
Chemical Structure and Synthesis
The compound features a piperazine ring, an imidazole moiety, and a benzenesulfonamide group. The synthesis typically involves the coupling of various functional groups, which may include:
- Piperazine derivatives : These are often synthesized through cyclization methods.
- Imidazole rings : Known for their biological significance, they can be introduced via electrophilic aromatic substitution or other coupling reactions.
Research indicates that modifications to the piperazine and imidazole components can significantly affect the compound's biological properties, particularly in targeting specific enzymes or receptors.
Pharmacological Effects
The compound has been evaluated for its activity against various biological targets, including:
- PARP Inhibition : Similar compounds have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. For instance, derivatives of benzimidazole have been reported to exhibit significant PARP-1 inhibitory activity, suggesting that structural modifications could enhance efficacy against cancer cells with BRCA mutations .
- Nitric Oxide Production : Compounds with similar structures have been shown to induce nitric oxide (NO) production in macrophages, contributing to tumoricidal and bactericidal activities. This mechanism is critical in inflammatory responses and may influence the therapeutic potential of the compound in inflammatory diseases .
Antiproliferative Activity
Studies have demonstrated that certain derivatives exhibit antiproliferative effects on cancer cell lines. For example, compounds structurally related to the target compound have shown selective toxicity towards BRCA-deficient cells while sparing normal cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the imidazole and piperazine rings can enhance biological activity. Key findings include:
- Electronegative Substituents : The introduction of electronegative groups such as halogens can improve binding affinity to target proteins.
- Hydrophobic Interactions : Modifications that increase hydrophobic interactions within the binding site can enhance inhibitory activity against enzymes like PARP .
Case Studies
- Inhibition of Cancer Cell Proliferation :
- Anti-inflammatory Properties :
Data Summary
| Property | Value/Observation |
|---|---|
| PARP Inhibition IC50 | 0.023 μM (for related compounds) |
| Antiproliferative Activity | Effective against BRCA-deficient cells |
| NO Production | Mediates tumoricidal and bactericidal actions |
| Cytokine Modulation | Enhances IL-6 and IL-8 synthesis |
Propiedades
IUPAC Name |
4-[4-(1-ethylimidazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S.ClH/c1-4-21-10-9-19-18(21)23-13-11-22(12-14-23)17(24)15-5-7-16(8-6-15)27(25,26)20(2)3;/h5-10H,4,11-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFFDTVVEPLEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













